2-Amino-9,9-dimethylfluorene
Overview
Description
2-Amino-9,9-dimethylfluorene is an organic compound with the chemical formula C15H15N. It is a derivative of fluorene, characterized by the presence of an amino group at the 2-position and two methyl groups at the 9-position. This compound is known for its applications in various fields, including organic electronics and materials science .
Safety and Hazards
2-Amino-9,9-dimethylfluorene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, it is advised to wash with plenty of soap and water .
Future Directions
2-Amino-9,9-dimethylfluorene has been used in the synthesis of novel polyamides with fluorene-based triphenylamine units . These polyamides have shown potential in optoelectronic applications .
Relevant Papers A paper titled “Novel polyamides with fluorene-based triphenylamine: electrofluorescence and electrochromic properties” discusses the synthesis of novel polyamides using this compound . The polyamides were found to have strong UV-vis absorption bands and exhibited fluorescence . They also showed reversible electrochemical oxidation and reduction .
Mechanism of Action
Target of Action
It is known that the compound is used in organic synthesis and other chemical processes . It is also used as an intermediate in the production of pharmaceuticals, organic materials, and optoelectronic materials .
Mode of Action
Its molecular structure makes it optically attractive, which suggests that it may interact with light or electromagnetic radiation in its mode of action .
Pharmacokinetics
It is known that the compound has a low solubility , which could impact its bioavailability.
Result of Action
It is known that the compound has high thermal stability and low electron affinity , which could influence its effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a pKa of 4.35±0.40, indicating that it can act as a weak base
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation
Temporal Effects in Laboratory Settings
The compound is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-9,9-dimethylfluorene involves the reduction of 2-nitro-9,9-dimethylfluorene. The process typically includes the following steps :
- Dissolve 2-nitro-9,9-dimethylfluorene in ethanol.
- Add hydrazine hydrate dropwise to the solution.
- Introduce palladium on activated charcoal as a catalyst.
- Reflux the mixture for approximately 4 hours.
- Filter the reaction mixture while hot and distill under reduced pressure to obtain the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-9,9-dimethylfluorene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction of nitro derivatives to amino compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and palladium on activated charcoal are frequently used.
Substitution: Halogenated compounds and strong bases are typical reagents.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted fluorene compounds
Scientific Research Applications
2-Amino-9,9-dimethylfluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes and photovoltaic cells
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-9,9-diphenylfluorene
- 2-Amino-9,9-dimethyl-9H-fluorene
- 9,9-Dimethyl-2-aminofluorene
Uniqueness
2-Amino-9,9-dimethylfluorene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
9,9-dimethylfluoren-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTJITRKAMCHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626968 | |
Record name | 9,9-Dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108714-73-4 | |
Record name | 9,9-Dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-dimethyl-9H-fluoren-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-amino-9,9-dimethylfluorene a promising building block for electrochromic materials?
A: this compound is a versatile building block for incorporating the triphenylamine moiety into polymers. Triphenylamine derivatives are known for their reversible redox properties, a key requirement for electrochromic behavior. When integrated into polymer chains, this compound enables the resulting materials to switch between different colors upon applying an electrical potential. [, , ] For example, polyamides containing this unit change from colorless to grey-green upon oxidation. []
Q2: How does the structure of polymers incorporating this compound influence their fluorescence properties?
A: The fluorescence properties of these polymers are significantly impacted by the specific structure surrounding the this compound unit. For instance, polyarylates derived from isophthaloyl chloride show enhanced fluorescence compared to those derived from terephthaloyl chloride. This difference is attributed to a reduced charge-transfer effect in the former. [] The presence of the 2-diphenylamino-(9,9-dimethylamine) group in both the diamine and dicarboxylic acid residues of certain polyamides leads to multicolored electrochromic behavior. []
Q3: What are the advantages of using this compound in terms of material processing and stability?
A: Polymers containing this compound exhibit excellent solubility in common organic solvents, making them easy to process into thin films. [, , , ] Furthermore, these polymers display high glass transition temperatures (ranging from 256-374 °C) and excellent thermal stability, with 10% weight loss temperatures exceeding 490 °C in nitrogen. [, , ] These properties make them promising candidates for various applications requiring robust and thermally stable materials.
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